molecular formula C21H25N3O3S B4536835 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide CAS No. 1006356-16-6

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B4536835
CAS No.: 1006356-16-6
M. Wt: 399.5 g/mol
InChI Key: SUAZTIIEAPSWKS-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 399.16166284 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research on celecoxib derivatives, including compounds structurally similar to "N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide," has demonstrated potential anti-inflammatory and analgesic activities. These compounds have been evaluated for their ability to mitigate inflammation and pain without causing significant tissue damage, suggesting their potential development into therapeutic agents (Küçükgüzel et al., 2013).

Anticancer Properties

A series of benzenesulfonamide derivatives have been synthesized and tested for their anticancer activities. Some of these compounds have shown promising results against various cancer cell lines, highlighting the potential for developing new anticancer agents. The research includes studies on the synthesis and bioactivity of compounds with benzenesulfonamide moiety, indicating their relevance in designing drugs targeting cancer (Gul et al., 2016).

Antimicrobial Activity

Compounds incorporating the benzenesulfonamide structure have been explored for their antimicrobial properties. These studies have synthesized and evaluated the efficacy of these compounds against various bacterial and fungal strains, aiming to develop new antimicrobial agents with potential clinical applications (Sarvaiya et al., 2019).

COX-2 Inhibition for Anti-inflammatory Effects

Research has focused on the synthesis and evaluation of 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors, including compounds similar to the given chemical structure. These studies have identified potent and selective inhibitors of COX-2, offering insights into the development of new anti-inflammatory drugs (Penning et al., 1997).

Herbicidal Activity

Investigations into the herbicidal properties of pyrazoline derivatives have identified certain benzenesulfonamides as effective post-emergence herbicides, particularly against dicotyledonous weed species. This research opens avenues for the development of new agricultural chemicals (Eussen et al., 1990).

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-24-19(13-15-22-24)17-23(16-14-18-7-5-4-6-8-18)28(25,26)21-11-9-20(27-2)10-12-21/h4-13,15H,3,14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAZTIIEAPSWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133281
Record name N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006356-16-6
Record name N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006356-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-4-methoxy-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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